

Unveiling Sofosbuvir Impurity J: A Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: Sofosbuvir impurity J

Cat. No.: B560559

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An in-depth examination of the identification, characterization, and analytical methodologies surrounding **Sofosbuvir impurity J**, a critical parameter in the quality control of the hepatitis C antiviral agent.

Introduction

Sofosbuvir, a cornerstone in the treatment of chronic hepatitis C, is a potent nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. The purity and impurity profile of the active pharmaceutical ingredient (API) are of paramount importance to ensure its safety and efficacy. This technical guide focuses on a specific impurity, **Sofosbuvir impurity J**, providing researchers, scientists, and drug development professionals with a comprehensive overview of its chemical identity and the analytical strategies employed for its monitoring and control.

Core Data of Sofosbuvir Impurity J

Sofosbuvir impurity J is identified as a diastereoisomer of Sofosbuvir.^{[1][2]} Its fundamental chemical identifiers are summarized in the table below.

Parameter	Value	Reference
CAS Number	1334513-10-8	[1][3][4][5][6][7][8][9]
Molecular Formula	C22H30FN4O8P	[1][2][3][4]
Molecular Weight	528.47 g/mol	[1][2]
Synonyms	Isopropyl ((S)- (((2R,3R,4R,5R)-5-(4-amino-2- oxopyrimidin-1(2H)-yl)-4- fluoro-3-hydroxy-4- methyltetrahydrofuran-2- yl)methoxy) (phenoxy)phosphoryl)-L- alaninate	[9]

Analytical Characterization and Methodologies

The control of impurities in Sofosbuvir is achieved through rigorous analytical testing, often involving forced degradation studies to identify potential degradation products that may arise during manufacturing, storage, or administration. While the available literature does not explicitly detail the formation of **Sofosbuvir impurity J** under specific stress conditions, the methodologies employed in these studies are directly applicable to its detection and quantification.

Forced Degradation Studies

Forced degradation studies are a critical component of drug development, providing insights into the intrinsic stability of a drug substance and helping to develop stability-indicating analytical methods. For Sofosbuvir, these studies have been conducted under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

Experimental Protocols for Forced Degradation of Sofosbuvir:

Stress Condition	Experimental Protocol
Acid Hydrolysis	Refluxing a solution of Sofosbuvir in 0.1 N HCl at 70°C for 6 hours.
Base Hydrolysis	Refluxing a solution of Sofosbuvir in 0.1 N NaOH at 70°C for 10 hours.
Oxidative Degradation	Exposing a Sofosbuvir solution to 3% hydrogen peroxide at room temperature for 7 days, followed by heating in a boiling water bath for 10 minutes.
Thermal Degradation	Exposing a stock solution of Sofosbuvir (1000 µg/mL) to a temperature of 50°C for 21 days.
Photolytic Degradation	Exposing a stock solution of Sofosbuvir (1000 µg/mL) to direct sunlight for 21 days.

Analytical Techniques

The primary analytical technique for the separation and quantification of Sofosbuvir and its impurities is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).

Typical RP-HPLC Method Parameters:

Parameter	Description
Column	Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 µm
Mobile Phase	0.1% trifluoroacetic acid in water:acetonitrile (50:50, v/v)
Elution Mode	Isocratic
Flow Rate	1.0 mL/min
Detection	UV at 260 nm

For the structural elucidation of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed, providing valuable information on the molecular weight

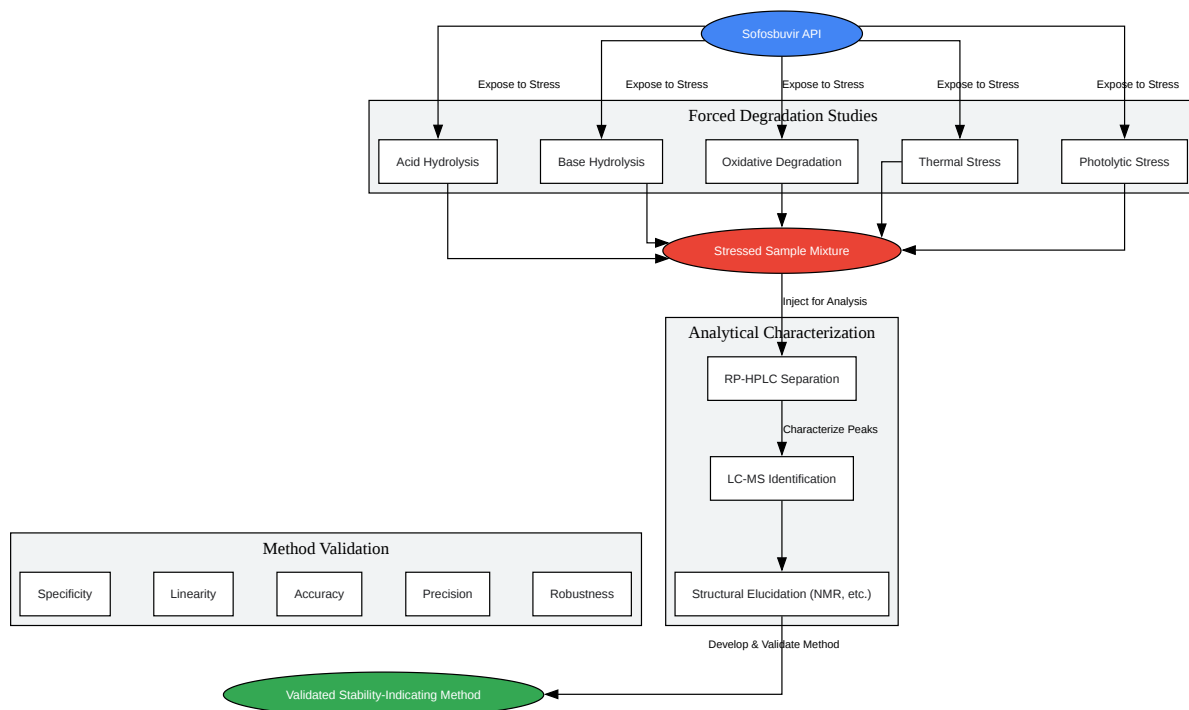
and fragmentation patterns of the degradation products.

Synthesis and Preparation

While **Sofosbuvir impurity J** can be an unintended byproduct, specific chemical synthesis routes have been developed for its preparation as a reference standard for analytical purposes. A patented method outlines a six-step reaction synthesis to produce Sofosbuvir impurities with a purity of more than 99%. This process involves the use of intermediates and specific reaction conditions, including the molar ratios of reactants and the choice of solvents and catalysts, to achieve the desired diastereomer.

Logical Workflow for Impurity Analysis

The process of identifying and characterizing impurities like **Sofosbuvir impurity J** follows a structured workflow, from initial stress testing to the validation of analytical methods.



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